Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate
CAS No.: 1221724-81-7
Cat. No.: VC3357350
Molecular Formula: C7H8NNaO2S
Molecular Weight: 193.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221724-81-7 |
|---|---|
| Molecular Formula | C7H8NNaO2S |
| Molecular Weight | 193.2 g/mol |
| IUPAC Name | sodium;4-propan-2-yl-1,3-thiazole-2-carboxylate |
| Standard InChI | InChI=1S/C7H9NO2S.Na/c1-4(2)5-3-11-6(8-5)7(9)10;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1 |
| Standard InChI Key | UKZMRAIJGFRCSW-UHFFFAOYSA-M |
| SMILES | CC(C)C1=CSC(=N1)C(=O)[O-].[Na+] |
| Canonical SMILES | CC(C)C1=CSC(=N1)C(=O)[O-].[Na+] |
Introduction
Physical and Chemical Properties
Chemical Reactivity and Stability
The chemical reactivity of Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate is influenced by several structural features. The thiazole ring contributes aromatic character and can participate in various electrophilic substitution reactions characteristic of heterocyclic compounds. The carboxylate group at the 2-position can engage in typical reactions associated with carboxylic acid derivatives, while the isopropyl substituent at the 4-position influences the electronic distribution within the molecule . This combination of functional groups creates a unique reactivity profile that may be exploited in various synthetic applications.
Comprehensive Property Data
Synthesis and Preparation Methods
Purification and Quality Control
The final steps in preparing Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate of high purity would likely involve careful purification procedures such as recrystallization, potentially using appropriate solvent systems to maximize yield while ensuring high purity. Quality control measures might include spectroscopic analyses such as NMR, IR, and mass spectrometry to confirm structure and purity, as well as elemental analysis to verify composition .
Biological Activities and Applications
Pharmaceutical Research Applications
The compound's potential extends beyond antimicrobial applications to broader pharmaceutical research contexts. Sodium 4-(propan-2-yl)-1,3-thiazole-2-carboxylate may serve as:
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A building block for more complex molecules with therapeutic potential
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A potential pharmacophore in drug discovery programs
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An intermediate in the synthesis of bioactive compounds
The enhanced solubility provided by the sodium salt form makes this compound particularly suitable for various pharmaceutical formulations where aqueous solubility is a critical factor . This property can significantly impact bioavailability and formulation development for potential drug candidates derived from or incorporating this structure.
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